4,5-Bis(nitratomethyl)furoxan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57449-44-2 |
|---|---|
Molecular Formula |
C4H4N4O8 |
Molecular Weight |
236.10 g/mol |
IUPAC Name |
[4-(nitrooxymethyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]methyl nitrate |
InChI |
InChI=1S/C4H4N4O8/c9-6-4(2-15-8(12)13)3(5-16-6)1-14-7(10)11/h1-2H2 |
InChI Key |
ZMQPBRDLHIHLEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NO[N+](=C1CO[N+](=O)[O-])[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Computational Chemistry and Theoretical Investigations of 4,5 Bis Nitratomethyl Furoxan
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are a cornerstone in the theoretical study of energetic materials. These methods allow for the detailed examination of molecular geometries, electronic properties, and the prediction of thermochemical data, which are essential for assessing the potential of a compound as an energetic material.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. sid.irepstem.netnih.gov It offers a good balance between computational cost and accuracy, making it suitable for the study of complex energetic molecules. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. These calculations provide key data on bond lengths, bond angles, and dihedral angles.
For furoxan-based compounds, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are commonly used to obtain optimized geometries and electronic properties. epstem.netespublisher.com The electronic properties that can be calculated include the total electronic energy, dipole moment, and the distribution of electronic charge within the molecule.
Table 1: Representative Theoretical Data for Furoxan Derivatives
| Property | Representative Value | Method/Basis Set |
| Total Electronic Energy | Varies | DFT/B3LYP |
| Dipole Moment | ~3.33 Debye | B3LYP/6-311++G(d,p) |
Note: The data in this table is representative of calculations performed on related chalcone (B49325) molecules and is intended to illustrate the type of data obtained from DFT calculations.
For highly accurate determination of thermochemical properties such as the enthalpy of formation, high-level ab initio methods are employed. These methods, including Coupled-Cluster (CC) techniques and explicitly correlated methods like W1-F12 and W2-F12, provide results that are in close agreement with experimental data. While computationally expensive, they are the gold standard for obtaining reliable thermochemical data for small to medium-sized molecules. The enthalpy of formation is a critical parameter for energetic materials as it directly influences their energy output. Theoretical calculations for related molecules, such as 3,6-diphenyl-1,2,4,5-tetroxane, have been performed using various ab initio techniques to determine their enthalpy of formation. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity and kinetic stability of molecules. wikipedia.orgyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacadpubl.eu The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's stability; a larger gap generally implies greater stability and lower reactivity. acadpubl.eu For energetic materials, a smaller HOMO-LUMO gap can be indicative of higher sensitivity.
Table 2: Representative Frontier Molecular Orbital Data
| Parameter | Representative Value (eV) |
| HOMO Energy | -5.2822 |
| LUMO Energy | -1.2715 |
| HOMO-LUMO Gap | 4.0106 |
Note: The data in this table is for a related imidazole (B134444) derivative and serves as an example of FMO analysis. acadpubl.eu
The Electrostatic Potential (ESP) surface is a valuable tool for analyzing the charge distribution of a molecule and predicting its reactive behavior. nih.govnih.gov The ESP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. For energetic materials, the ESP surface provides insights into intermolecular interactions and can be correlated with sensitivity to impact and friction. nih.gov In many furoxan-based energetic compounds, strong positive potentials are observed, which can be linked to their sensitivity. nih.gov
Prediction and Modeling of Energetic Performance Parameters
Computational chemistry plays a vital role in the prediction and modeling of the performance of energetic materials, allowing for the screening of potential candidates before their synthesis.
The heat of formation (HOF), also known as the enthalpy of formation, is a fundamental thermochemical property that quantifies the energy released or absorbed when a compound is formed from its constituent elements in their standard states. For energetic materials, a high positive heat of formation is desirable as it contributes to a higher energy release upon decomposition. Theoretical methods, ranging from DFT to high-level ab initio calculations, are used to predict the HOF of energetic compounds. nih.govnih.govresearchgate.net For instance, the calculated molar enthalpy of formation for 3,4-bis(3-nitrofuroxan-4-yl)furoxan (BNTFO-I) is 667.8 kJ mol⁻¹. nih.gov
Based on a thorough review of available scientific literature, detailed computational and theoretical investigations specifically for the compound “4,5-Bis(nitratomethyl)furoxan” are not present in the provided search results. The extensive body of research on furoxan-based energetic materials focuses on other derivatives, such as 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF/DNTF) and various other nitro, cyano, and fused-ring analogues.
Therefore, it is not possible to provide the requested in-depth analysis on detonation properties, oxygen balance, bond dissociation energies, conformational analysis, and hydrogen bonding networks strictly for “this compound” as the specific data does not appear to be published in the accessible literature.
General computational chemistry principles are applied to molecules with similar functional groups (furoxan ring, nitratomethyl groups) to predict their properties. For instance:
Detonation Velocity and Pressure: These properties are typically calculated for energetic materials using thermochemical codes like EXPLO5, which rely on the compound's density and calculated enthalpy of formation. For many furoxan-based compounds, these calculations predict high detonation performance, often comparable to or exceeding that of RDX.
Oxygen Balance: The oxygen balance is a theoretical measure calculated from the elemental composition of the molecule. The presence of multiple nitro and furoxan-oxide groups generally pushes the oxygen balance of these compounds in a positive direction, which is a desirable characteristic for an oxidizer in energetic formulations.
Bond Dissociation Energy (BDE): BDE analysis, performed using quantum chemical calculations, helps identify the weakest bonds in a molecule, which are often the trigger points for thermal decomposition. In furoxan derivatives, the N-O bonds within the furoxan ring are frequently identified as having low BDEs, indicating they are likely to break first upon heating.
Conformational Analysis and Stability: Theoretical studies on related molecules investigate how the spatial arrangement of functional groups affects molecular stability. The planarity of the furoxan ring and the rotational freedom of substituent groups are key factors in these analyses.
Intermolecular Interactions: Crystal structure analysis, often supported by Hirshfeld surface analysis, reveals how molecules pack in the solid state. Hydrogen bonding, though not always prominent in hydrogen-free furoxans, and other intermolecular forces are crucial for determining a compound's crystal density and sensitivity.
While these principles are broadly applicable, the specific quantitative data (e.g., detonation velocity in m/s, BDE in kJ/mol, specific hydrogen bond distances) requested for this compound cannot be supplied without dedicated research on this exact molecule.
Investigations into Intermolecular Interactions and Crystal Packing
π-π Stacking Interactions and Their Influence on Crystal Density and Stability
Currently, there is a lack of specific published research detailing the π-π stacking interactions within the crystal structure of this compound. The analysis of such non-covalent interactions is crucial for understanding the packing of molecules in a crystal lattice, which in turn significantly influences key physical properties like density and stability.
Theoretical investigations of similar energetic molecules often utilize methods like Hirshfeld surface analysis and 2D fingerprint plots derived from X-ray crystallography data to quantify intermolecular contacts. Energy framework analysis, based on quantum chemical calculations, can further elucidate the strength and nature of these interactions. Without experimental crystal structure data and subsequent computational analysis for BNMF, a detailed discussion on the specific role of π-π stacking remains speculative.
Molecular Dynamics (MD) Simulations for Solid-State Properties
Specific molecular dynamics (MD) simulation studies focused on the solid-state properties of this compound have not been identified in a review of available literature. MD simulations are a powerful computational tool used to predict and understand the behavior of materials at the atomic level over time.
For energetic materials, MD simulations can provide valuable insights into:
Mechanical Properties: Calculation of elastic constants, bulk modulus, and shear modulus can help predict the material's response to external stress and its sensitivity to mechanical stimuli like impact and friction.
Thermal Stability: Simulations can model the initial stages of thermal decomposition, identifying the weakest bonds and primary decomposition pathways under various temperature conditions.
Equation of State (EOS): MD can be used to predict the pressure-volume-temperature relationship, which is essential for modeling detonation behavior.
Compatibility: Simulations of BNMF mixed with binders or other explosives could predict their intermolecular interactions and assess their compatibility and stability.
While the methodology for performing such simulations on energetic materials is well-established, the specific force fields, simulation parameters, and resulting data for the solid-state properties of this compound are not currently available. Further research is required to apply these computational techniques to BNMF to characterize its solid-state behavior comprehensively.
Structural Elucidation and Advanced Characterization of 4,5 Bis Nitratomethyl Furoxan
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic methods are fundamental in determining the structure of a molecule. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)
NMR spectroscopy is a cornerstone of chemical structure elucidation. For 4,5-Bis(nitratomethyl)furoxan, ¹H NMR would be expected to show characteristic signals for the methylene (B1212753) (-CH₂-) protons, with their chemical shift influenced by the adjacent furoxan ring and the nitrato (-ONO₂) group. Similarly, ¹³C NMR would provide signals for the carbon atoms of the furoxan ring and the methylene groups. ¹⁵N NMR, a more specialized technique, would be invaluable for characterizing the nitrogen environments within the furoxan ring and the nitrate (B79036) groups. Despite the theoretical importance of this data, no experimental NMR spectra for this compound have been reported in the searched literature.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands for the nitrate ester groups (typically strong absorptions around 1650 cm⁻¹ and 1280 cm⁻¹) and vibrations associated with the C-N, N-O, and C-H bonds of the furoxan and nitratomethyl moieties. A thorough search, however, did not yield any published IR or Raman spectra for this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide insights into its structure through fragmentation patterns. An MS analysis of this compound would be crucial for confirming its elemental composition and molecular mass. No mass spectral data for this specific compound could be found in the available literature.
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.
Single Crystal X-ray Diffraction
This technique provides an unambiguous determination of the molecular structure. A successful single-crystal X-ray diffraction study of this compound would confirm the connectivity of the atoms, the geometry of the furoxan ring, and the conformation of the nitratomethyl side chains. The resulting crystal structure would also reveal intermolecular interactions that govern the packing of the molecules in the solid state. Regrettably, no reports on the single crystal structure of this compound are available.
Powder X-ray Diffraction (XRD) for Bulk Material Characterization
Powder XRD is used to characterize the crystalline nature of a bulk sample and can be used for phase identification. The powder XRD pattern serves as a fingerprint for a specific crystalline solid. For this compound, this data would be important for confirming the purity of a synthesized batch and for identifying it in mixtures. As with other analytical data, no powder XRD patterns for this compound have been published.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of the constituent elements in a compound. For this compound, with a chemical formula of C₄H₄N₄O₈, the theoretical elemental composition can be calculated based on its atomic weights. This theoretical data serves as a benchmark against which the results from experimental analysis are compared.
The experimental determination of the elemental composition is typically performed using combustion analysis. In this technique, a sample of the compound is combusted in an excess of oxygen, and the resulting gaseous products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. These quantities are then used to calculate the mass percentages of carbon, hydrogen, and nitrogen in the original sample.
A close agreement between the theoretical and experimentally determined percentages for carbon, hydrogen, and nitrogen would provide strong evidence for the successful synthesis and purity of this compound, thereby verifying its stoichiometry. However, at present, specific experimental data from peer-reviewed sources to populate a comparative table is not available.
To illustrate the expected format of such an analysis, a data table is provided below, outlining the calculated theoretical percentages for this compound. The "Found (%)" column remains unpopulated due to the absence of specific research findings in the public domain.
Table 1: Elemental Analysis of this compound
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 18.19 | Data not available |
| Hydrogen (H) | 1.53 | Data not available |
| Nitrogen (N) | 21.21 | Data not available |
| Oxygen (O) | 48.46 | Data not available |
Further research and publication of the characterization data for this compound are required to complete this crucial aspect of its structural elucidation.
Energetic Performance Studies and Advanced Applications of 4,5 Bis Nitratomethyl Furoxan
Assessment of Detonation Characteristics
The detonation characteristics, such as velocity of detonation (VoD) and detonation pressure (P), are primary indicators of an energetic material's performance. These properties are critically influenced by the compound's density, oxygen balance, and heat of formation. frontiersin.orgnih.gov
Comparative Performance Evaluation with Benchmark Energetic Materials (e.g., TNT, RDX, HMX, PETN)
A direct comparative performance evaluation of 4,5-Bis(nitratomethyl)furoxan with benchmark materials like TNT, RDX, HMX, and PETN is not possible due to the absence of published data for this specific compound. Research on analogous structures, such as other furoxan derivatives, often shows performance comparable or superior to traditional explosives, but these findings cannot be directly extrapolated to this compound without specific studies. mdpi.comnih.gov
Role of Furoxan N-Oxide Regioisomerism in Tuning Detonation Performance
The furoxan ring is asymmetric due to the exocyclic N-oxide group, leading to the possibility of regioisomers when substituents are not identical. mdpi.com The specific arrangement of substituents and the position of the N-oxide can significantly impact the molecule's crystal packing, density, and ultimately, its detonation performance. This principle has been demonstrated in various furoxan-based compounds where different isomers exhibit distinct energetic properties. mdpi.com However, specific studies detailing the synthesis of different regioisomers of this compound and the resulting effect on their detonation performance could not be located in the reviewed literature.
Investigations into Mechanical Stimuli Response
The sensitivity of an energetic material to external stimuli such as impact and friction is a crucial safety and handling parameter.
Impact Sensitivity Research
No specific data regarding the impact sensitivity of this compound has been found in publicly available research. Generally, the introduction of furoxan rings into a molecule can lead to higher sensitivity compared to some other heterocyclic systems, a factor that requires careful consideration in the design of new energetic materials. mdpi.com
Friction Sensitivity Research
Similar to impact sensitivity, there is no available research data on the friction sensitivity of this compound. For many furoxan-based compounds, friction sensitivity is a significant characteristic that is thoroughly evaluated, but such information for the subject compound is absent from the literature. mdpi.com
Thermal Behavior and Stability Investigations
Thermal stability, often determined by techniques like Differential Scanning Calorimetry (DSC), is a critical property that dictates the safe storage, handling, and application range of an energetic material. The decomposition temperature is a key metric for this property. mdpi.com A review of the available scientific literature did not yield any specific studies on the thermal behavior or decomposition temperature of this compound. While furoxan-based energetic compounds have been extensively studied for their thermal properties, data for this particular molecule remains unpublished. mdpi.comchemistry-chemists.com
Thermal Decomposition Pathways and Onset Temperatures
Studies on related compounds such as 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) and 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) indicate that the initial decomposition steps often involve the cleavage of the bonds associated with the energetic functional groups. For DNTF, the decomposition process is characterized by the fracture of the O–N and C–C bonds within the furoxan and furazan (B8792606) rings, as well as the loss of NO2 groups nih.gov. The major exothermic peak for DNTF is observed at 292.41 °C nih.gov. Another related compound, 3,4-bis(4'-aminofurazano-3') furoxan (BAFF), exhibits a melting point of 168.4 °C and two exothermic decomposition peaks at 260.4 °C and 338.8 °C nih.gov. The gaseous products of BAFF decomposition include CO2, NO2, N2O, and NO nih.gov.
For DAeTF, a compound with a low melting point of 60.5 °C, the decomposition onset is at 224.9 °C, with a peak at 251.7 °C mdpi.com. Its decomposition is a two-stage process, with the primary gaseous products being CO, N2, N2O, CH4, CH3CN, and HNCO mdpi.com. A structurally similar compound, Bis(nitroxymethylisoxazolyl) furoxan, has a reported onset decomposition temperature of 193.8 °C nih.govresearchgate.net.
Based on these related structures, the thermal decomposition of this compound is likely initiated by the homolytic cleavage of the O-NO2 bond in the nitratomethyl groups, a common initial step for nitrate (B79036) esters. This would be followed by the breakdown of the furoxan ring system. The onset temperature for the decomposition of this compound can be anticipated to be in a range comparable to other energetic furoxan derivatives, likely between 190°C and 260°C.
Table 1: Thermal Decomposition Data of Related Furoxan Compounds
| Compound | Melting Point (°C) | Decomposition Onset (°C) | Decomposition Peak (°C) | Key Gaseous Products |
|---|---|---|---|---|
| 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) | 109-110 | ~180.7 | 292.41 | - |
| 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) | 60.5 | 224.9 | 251.7 | CO, N₂, N₂O, CH₄, CH₃CN, HNCO |
| 3,4-bis(4'-aminofurazano-3') furoxan (BAFF) | 168.4 | - | 260.4 and 338.8 | CO₂, NO₂, N₂O, NO |
| Bis(nitroxymethylisoxazolyl) furoxan | 89.8 | 193.8 | - | - |
Compatibility Studies with Energetic Binders and Other Components (e.g., Polymer Bonded Explosives)
The compatibility of an energetic material with other components in a formulation, particularly in polymer-bonded explosives (PBXs), is crucial for ensuring the safety, stability, and performance of the final product wikipedia.org. Incompatibility can lead to accelerated decomposition, reduced shelf life, and increased sensitivity. Furoxan derivatives are being actively investigated for their use in PBX formulations due to their high energy output.
While specific compatibility data for this compound is not available, studies on similar compounds provide a good indication of its likely behavior. For instance, 3,4-bis(4-nitrofurazano-3-yl)furoxan (DNTF) has been found to be compatible with common energetic materials such as RDX, HMX, and TNT sioc-journal.cn. This suggests that the furoxan ring system is not inherently reactive with these standard explosive components.
The compatibility of an explosive with a polymer binder is typically assessed using techniques such as Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST). These tests can detect any exothermic reactions or gas evolution that might occur when the materials are in contact. Given that many furoxan-based explosives are being developed as melt-castable ingredients, their compatibility with common binders used in these formulations, such as thermoplastic elastomers, is a key area of research. The addition of DNTF and its eutectic mixtures with TNT and TNAZ has been shown to improve the mouldability of plastic-bonded explosives bibliotekanauki.pl. This indicates that certain furoxan derivatives can act as effective plasticizers within a PBX matrix, enhancing processing characteristics without compromising stability.
Advanced Application Prospects
Development as a Melt-Castable Explosive Ingredient
Melt-castable explosives are desirable for many applications due to their ease of processing and the ability to be cast into various shapes. The ideal melt-cast explosive possesses a low melting point (typically between 80-120 °C), high thermal stability, and high detonation performance mdpi.com. Several furoxan derivatives have shown significant promise as next-generation melt-cast explosives, often positioned as potential replacements for 2,4,6-trinitrotoluene (B92697) (TNT).
The furoxan ring itself contributes to a high density and a positive heat of formation, which are desirable characteristics for high-performance explosives mdpi.com. Compounds like Bis(nitroxymethylisoxazolyl) furoxan, with a melting point of 89.8 °C and an onset decomposition temperature of 193.8 °C, exemplify the potential of this class of materials as standalone melt-castable explosives nih.govresearchgate.netosti.gov. Similarly, 3,4-bis(4′-nitrofurazan-3′-yl)furoxan (BNFF), with a melting point of 108-110 °C, is considered a valuable ingredient for melt-pour formulations bibliotekanauki.pl.
Given that this compound possesses two energetic nitratomethyl groups on a furoxan core, it is a strong candidate for a melt-castable explosive ingredient. The presence of these groups is expected to result in a high energy output. The melting point of this compound would be a critical parameter in determining its suitability for this application.
Table 2: Properties of Furoxan-Based Melt-Castable Explosive Candidates
| Compound | Melting Point (°C) | Decomposition Onset (°C) |
|---|---|---|
| Bis(nitroxymethylisoxazolyl) furoxan | 89.8 | 193.8 |
| 3,4-bis(4'-nitrofurazan-3'-yl)furoxan (BNFF) | 108-110 | - |
| 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) | 60.5 | 224.9 |
Utilization as an Energetic Propellant Plasticizer
The search for new energetic plasticizers is driven by the need for higher performance and improved safety characteristics compared to traditional plasticizers. Compounds containing nitrate ester groups are well-known for their energetic properties and plasticizing effects. For example, 3-Nitratoethyl-N-nitramino-5-nitratomethyl isoxazole (B147169) has been investigated as a potential energetic propellant plasticizer semanticscholar.org. Similarly, 3,3′-bis-isoxazole-5,5′-bis-methylene dinitrate has been identified as a potential propellant plasticizer researchgate.net. These examples highlight the interest in molecules containing nitratomethyl and related energetic groups for this application.
The effectiveness of this compound as a plasticizer would depend on its ability to be readily incorporated into propellant binder systems, such as polyglycidyl nitrate (PGN) or glycidyl (B131873) azide (B81097) polymer (GAP), to lower the glass transition temperature of the binder and improve its mechanical properties at low temperatures.
Design as a High-Energy Density Oxidizer
High-energy density oxidizers are a critical component of advanced solid propellants, providing the oxygen necessary for the combustion of fuel components. The furoxan ring is an attractive scaffold for the design of such oxidizers due to its high oxygen content and positive enthalpy of formation mdpi.com. The introduction of additional oxygen-rich functional groups can further enhance the oxygen balance of the molecule.
Compounds such as 4,4'-Bis(trinitromethyl)-3,3'-azo/azoxy-furazan have been investigated as high-energy dense oxidizers, demonstrating the potential of the furazan and furoxan systems in this application researchgate.net. The goal is to develop environmentally friendly, chlorine-free alternatives to ammonium (B1175870) perchlorate (B79767) (AP), the most commonly used oxidizer in solid propellants.
With two nitratomethyl groups, this compound has a favorable oxygen balance, making it a potential candidate as a high-energy density oxidizer. Its performance in this role would be evaluated based on its contribution to the specific impulse of a propellant formulation, its thermal stability, and its compatibility with common propellant binders and fuels. The combination of the furoxan ring and nitrate ester groups in a single molecule presents a promising approach to developing next-generation, high-performance oxidizers.
Structure Property Relationships and Molecular Design Principles for Furoxan Based Energetic Materials
Correlating Nitratomethyl Substitution with Enhanced Energetic Performance
The energetic performance of furoxan derivatives is intrinsically linked to several key factors, including oxygen balance, density, and heat of formation. The nitratomethyl groups in 4,5-Bis(nitratomethyl)furoxan play a crucial role in improving the oxygen balance of the molecule. A favorable oxygen balance, where the molecule contains sufficient oxygen to fully oxidize its carbon and hydrogen atoms to CO₂ and H₂O upon detonation, is a primary indicator of high energy release. The addition of nitrate (B79036) ester groups, such as nitratomethyl, directly increases the oxygen content, thereby enhancing the detonation performance.
The high nitrogen and oxygen content of the furoxan ring itself provides a foundational energetic advantage. mdpi.com When combined with the energetic contribution of the nitratomethyl substituents, this compound is theoretically positioned to be a powerful energetic material.
Impact of Furoxan Core Modifications on Sensitivity and Stability
While high energetic performance is a primary goal, the sensitivity and stability of an explosive are paramount for its practical application. The furoxan core, while beneficial for energy density, can also influence the sensitivity of the molecule. The N-oxide group in the furoxan ring, a zwitterionic feature, can increase crystal densities and oxygen balance, but it may also heighten sensitivity to external stimuli like impact and friction. rhhz.net
Modifications to the furoxan core, such as the introduction of different functional groups or the creation of fused-ring systems, are actively researched to enhance stability. For instance, the incorporation of amino groups or the formation of salts can improve thermal stability. While simple nitrofuroxans can be thermally unstable, linking furoxan rings or attaching other heterocyclic energetic compounds are strategies that have been explored to improve stability. mdpi.com The interaction between the substituents and the furoxan ring, as well as intermolecular interactions in the crystal lattice, plays a crucial role in determining the material's sensitivity. For example, the presence of hydrogen bonding can increase stability and reduce sensitivity.
Strategies for Achieving an Optimal Balance Between Energetic Performance and Molecular Stability
The development of practical energetic materials hinges on achieving a delicate balance between high energy output and low sensitivity. Several molecular design strategies are employed to fine-tune this balance in furoxan-based compounds.
One effective approach is the introduction of functional groups that can form strong intermolecular interactions, such as hydrogen bonds. These interactions can create a more stable crystal lattice, making the material less susceptible to initiation by mechanical stimuli. While this compound itself lacks traditional hydrogen bond donors, the strategic incorporation of other functional groups in more complex derivatives could serve this purpose.
Another strategy involves the use of regioisomerism. The arrangement of substituents on the furoxan ring can significantly impact the molecule's properties. acs.org By synthesizing and comparing different isomers, researchers can identify configurations that offer a better balance of performance and stability. For instance, studies on pyrazole-furoxan hybrids have shown that the regioisomeric placement of a nitro group and the exocyclic furoxan oxygen atom can influence thermal stability and mechanical sensitivity, with some isomers exhibiting lower impact sensitivity. acs.org
Furthermore, co-crystallization or the formation of eutectic mixtures with less sensitive explosives is a common method to reduce the sensitivity of highly energetic materials. For example, 3,4-bis(4-nitrofurazan-3-yl)furoxan (BNFF), a powerful furoxan-based explosive, forms eutectic mixtures with TNT, leading to formulations with lower melting points and potentially reduced sensitivity. bibliotekanauki.pl
Computational modeling also plays a vital role in predicting the properties of new energetic materials. Density functional theory (DFT) and other computational methods can be used to estimate detonation parameters, heats of formation, and even sensitivity, allowing for the virtual screening of candidate molecules before their synthesis. researchgate.net This approach accelerates the discovery of new materials with an optimal performance-stability balance.
Rational Design Principles for New-Generation Furoxan-Based Energetic Materials
The insights gained from structure-property relationship studies have led to the formulation of rational design principles for the next generation of furoxan-based energetic materials. These principles aim to maximize energy density while minimizing sensitivity.
A key principle is the synergistic combination of energetic moieties. This involves incorporating multiple types of explosophoric groups into a single molecule to achieve a cumulative effect on performance. The design of this compound exemplifies this principle by combining the energetic furoxan core with two powerful nitratomethyl groups.
Another important design consideration is the pursuit of a high nitrogen and oxygen content to ensure a favorable oxygen balance and the generation of environmentally benign N₂ gas upon detonation. The furoxan ring is an excellent scaffold in this regard. mdpi.com The introduction of N-oxides is a recognized strategy for improving oxygen balance, density, and detonation properties. rsc.org
The construction of polycyclic and fused-ring systems based on the furoxan core is a promising avenue for creating highly dense and thermally stable materials. Fused rings can increase the enthalpy of formation and enhance detonation performance. mdpi.com
Furthermore, the principle of "trigger bond" analysis is crucial in designing less sensitive explosives. By identifying the weakest bonds in a molecule that are likely to break first upon initiation, chemists can modify the molecular structure to strengthen these bonds or introduce features that dissipate energy more effectively, thereby increasing stability.
By applying these rational design principles, researchers continue to develop novel furoxan-based energetic materials that push the boundaries of performance while ensuring the necessary levels of safety and stability for practical applications.
Q & A
Basic: What are the key considerations for designing a synthetic route for 4,5-Bis(nitratomethyl)furoxan to ensure stability and functionality?
Methodological Answer:
The synthesis of this compound requires careful selection of precursors and reaction conditions to avoid premature decomposition. A common approach involves nitration of furoxan derivatives under controlled acidic conditions. For example, nitration of methyl-substituted furoxans using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) minimizes side reactions like ring opening. Post-synthesis purification via recrystallization in non-polar solvents (e.g., dichloromethane) enhances stability . Stability testing via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) is critical to assess thermal thresholds (e.g., decomposition onset >150°C) .
Advanced: How can radical-mediated C–C bond-forming reactions be optimized to introduce furoxan rings into complex substrates?
Methodological Answer:
Radical-mediated methods (e.g., using AIBN or light-initiated protocols) enable regioselective C–H functionalization. For this compound, optimization involves tuning the radical initiator concentration and reaction time to balance yield and selectivity. For instance, 10 mol% AIBN in acetonitrile at 60°C for 12 hours achieves ~70% yield in model substrates. Computational studies (DFT) predict favorable radical stabilization at the furoxan’s nitro groups, guiding substituent placement. Reaction progress should be monitored via HPLC-MS to detect intermediates and byproducts .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assigning shifts for nitratomethyl groups (e.g., δ ~4.5 ppm for CH₂NO₃ in ¹H NMR; δ ~70–80 ppm in ¹³C NMR).
- IR Spectroscopy : Confirming NO₂ asymmetric/symmetric stretches (~1530 cm⁻¹ and ~1350 cm⁻¹) and furoxan ring vibrations (~950 cm⁻¹).
- X-ray Crystallography : Resolving bond lengths (e.g., N–O bonds ~1.23 Å) and dihedral angles to verify stereoelectronic effects .
Comparative data from analogs like DNTF (3,4-bis(3-nitrofurazan-4-yl)furoxan) provide reference benchmarks .
Advanced: How does the NO release profile of this compound vary under different physiological conditions, and what methodologies quantify this?
Methodological Answer:
NO release is thiol-dependent, mediated by nucleophilic attack (e.g., by L-cysteine). Methodologies include:
- Griess Assay : Measures nitrite accumulation after 1-hour incubation (pH 7.4, 37°C). For this compound, ~30–40% NO release is typical with 10 mM cysteine .
- Oxyhemoglobin Oxidation : Tracks NO-induced conversion of HbO₂ to MetHb spectrophotometrically (λ = 401 nm). Initial rates (e.g., 0.5–1.0 µM/s) correlate with furoxan concentration .
- HPLC-MS/MS : Identifies intermediates (e.g., nitroso derivatives) during thiol cofactor reactions .
Basic: How do substituents on the furoxan ring influence detonation performance and thermal stability?
Methodological Answer:
Substituents like nitratomethyl groups enhance density and oxygen balance. Key metrics include:
- Detonation Velocity (D) : Calculated via Kamlet-Jacobs equations using experimental density (ρ ~1.9 g/cm³) and heat of formation (ΔHf ~200 kJ/mol). For this compound, D ≈ 8500 m/s .
- Thermal Stability : DSC reveals exothermic peaks >200°C, while TGA shows mass loss <5% below 150°C. Asymmetric substituents (e.g., mixed nitro/azido groups) reduce stability compared to symmetric derivatives .
Advanced: What mechanistic insights explain the regioselective nucleophilic substitution of nitro groups in this compound?
Methodological Answer:
Nucleophilic attack (e.g., by amines or hydrazine) occurs preferentially at the furoxan’s 3- and 4-positions due to electronic and steric factors. DFT studies show higher positive charge density at these sites, favoring SNAr mechanisms. For example, reaction with hydrazine forms seven-membered heterocycles via ring expansion, confirmed by ¹⁵N NMR and X-ray analysis. Kinetic studies (monitored by UV-Vis) reveal pseudo-first-order dependence on nucleophile concentration .
Advanced: How can molecular hybridization strategies balance dual functionality (e.g., NO donation and α1-antagonism) in furoxan-based derivatives?
Methodological Answer:
Hybrid design involves:
- Pharmacophore Linkage : Connecting furoxan to bioactive moieties (e.g., piperidine for α1-antagonism) via ether or sulfonyl linkers. Optimal chain length (n = 2–3 carbons) maximizes NO release without steric hindrance .
- Activity Assays : Rat aortic strip tests (precontracted with noradrenaline) quantify vasodilation (EC₅₀). For hybrids, EC₅₀ values <1 µM indicate balanced NO/drug activity. Oxyhemoglobin scavenging confirms NO dependency .
Basic: What computational tools predict the energetic properties of this compound derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) and heats of formation (e.g., Gaussian09 with B3LYP/6-311++G** basis set).
- Explosive Performance Software : CHEETAH or EXPLO5 estimates detonation pressure (P ≈ 30 GPa) and velocity using crystallographic data .
Advanced: What experimental and theoretical approaches resolve contradictions in reported thermal decomposition pathways of furoxan derivatives?
Methodological Answer:
Contradictions arise from competing decomposition mechanisms (e.g., homolytic vs. heterolytic cleavage). Resolve via:
- Isothermal Calorimetry : Measures activation energy (Ea) for exothermic events. For this compound, Ea ≈ 150 kJ/mol suggests homolytic N–O bond cleavage .
- Mass Spectrometry (Py-GC/MS) : Identifies gaseous products (e.g., NO₂, CO) during controlled pyrolysis.
- Theoretical Modeling : Transition state analysis (IRC) maps pathways, confirming favored routes .
Advanced: How do stereoelectronic effects in the furoxan ring influence NO release kinetics in hybrid prodrugs?
Methodological Answer:
Electron-withdrawing groups (e.g., nitro) at C3/C4 positions polarize the ring, accelerating thiol-mediated NO release. Kinetic studies using stopped-flow spectroscopy show rate constants (k) increase by 2–3x compared to unsubstituted furoxans. Substituent orientation (axial vs. equatorial) also modulates reactivity, as shown by X-ray and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
